Cas no 161363-19-5 (9-(4-Hydroxybutyl)-N2-phenylguanine)

9-(4-Hydroxybutyl)-N2-phenylguanine structure
161363-19-5 structure
Nome del prodotto:9-(4-Hydroxybutyl)-N2-phenylguanine
Numero CAS:161363-19-5
MF:C15H17N5O2
MW:299.327782392502
CID:2780376
PubChem ID:135415618

9-(4-Hydroxybutyl)-N2-phenylguanine Proprietà chimiche e fisiche

Nomi e identificatori

    • PD007924
    • 9-(4-hydroxybutyl)-2-(phenylamino)-6,9-dihydro-1H-purin-6-one
    • 9-(4-hydroxybutyl)-2-(phenylamino)-1,9-dihydro-6H-purin-6-one
    • 6H-Purin-6-one, 1,9-dihydro-9-(4-hydroxybutyl)-2-(phenylamino)
    • SCHEMBL17485742
    • HBPG
    • NS00068605
    • 6H-Purin-6-one, 1,9-dihydro-9-(4-hydroxybutyl)-2-(phenylamino)-
    • 9-(4-HYDROXYBUTYL)-N2-PHENYLGUANINE
    • N2-Phenyl-9-(4-hydroxybutyl) guanine
    • 9-(4-Hydroxybutyl)-2-(phenylamino)-1H-purin-6(9H)-one
    • DTXSID00332272
    • 2-anilino-9-(4-hydroxybutyl)-1H-purin-6-one
    • CHEMBL406254
    • Q27093483
    • 9-(4-hydroxybutyl)-2-(phenylamino)-6,9-dihydro-3H-purin-6-one
    • 9-(4-Hydroxybuthyl)-N2-Phenylguanine
    • 2-phenylamino-9-(4-hydroxybutyl)-6-oxopurine
    • 161363-19-5
    • SCHEMBL1506775
    • A52TG78T53
    • BDBM21866
    • DB02495
    • 9-(4-Oxidanylbutyl)-2-phenylazanyl-1H-purin-6-one
    • 1,9-Dihydro-9-(4-hydroxybutyl)-2-(phenylamino)-6H-purin-6-one
    • DTXCID50283366
    • 9-(4-Hydroxybutyl)-N2-phenylguanine
    • Inchi: InChI=1S/C15H17N5O2/c21-9-5-4-8-20-10-16-12-13(20)18-15(19-14(12)22)17-11-6-2-1-3-7-11/h1-3,6-7,10,21H,4-5,8-9H2,(H2,17,18,19,22)
    • Chiave InChI: JHBXNPBKSPYOFT-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3CCCCO

Proprietà calcolate

  • Massa esatta: 299.13822480g/mol
  • Massa monoisotopica: 299.13822480g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 422
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 91.5Ų
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司